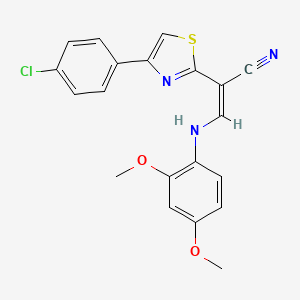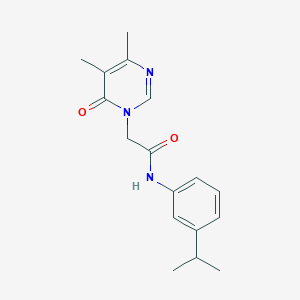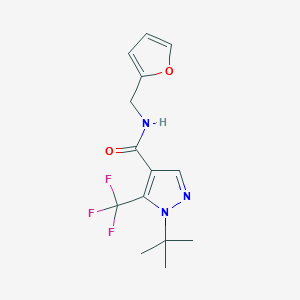
3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as FBP1 and belongs to the class of pyridinone derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of FBP1 is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. FBP1 has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the antioxidant defense system.
Biochemical and Physiological Effects:
FBP1 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. FBP1 has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, FBP1 has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
実験室実験の利点と制限
FBP1 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. FBP1 has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo experiments. However, FBP1 has some limitations as well. Its solubility in water is relatively low, which can make it challenging to work with in aqueous environments. Additionally, FBP1 has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet fully understood.
将来の方向性
There are several future directions for the research and development of FBP1. One potential direction is to investigate its therapeutic potential for the treatment of various inflammatory and oxidative stress-related diseases. Another direction is to study its anticancer properties further and explore its potential as a chemotherapeutic agent. Additionally, more studies are needed to understand the mechanism of action of FBP1 fully. Further research is also needed to investigate the long-term safety and efficacy of FBP1.
Conclusion:
In conclusion, FBP1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases. Although further research is needed to fully understand its mechanism of action and long-term safety and efficacy, FBP1 has the potential to become a valuable tool in the field of medicine.
合成法
The synthesis of FBP1 involves the reaction of 4-fluorobenzaldehyde with 3-methoxypropylamine, followed by the condensation of the resulting product with ethyl acetoacetate. The final product is obtained by the hydrolysis of the ethyl ester using sodium hydroxide. The overall synthesis process is relatively simple and can be carried out in a few steps.
科学的研究の応用
FBP1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. FBP1 has also been shown to possess antioxidant activity, which can help protect cells from oxidative stress. Additionally, FBP1 has been found to have anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-methoxypropyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-21-10-2-8-18-9-7-15(19)14(16(18)20)11-12-3-5-13(17)6-4-12/h3-7,9,19H,2,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPRAFPDBRUYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B2382671.png)
![Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382673.png)
![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2382675.png)


![3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2382680.png)
![4,4,5,5-Tetramethyl-2-[4-(oxan-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382681.png)


![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone](/img/structure/B2382685.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2382691.png)

![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2382693.png)
![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride](/img/structure/B2382694.png)